1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a derivative of the 5-oxopyrrolidine-3-carboxylic acid scaffold, characterized by a 3-fluorophenyl ethyl substituent at the pyrrolidine nitrogen. The 5-oxopyrrolidine core provides a rigid framework for structural modifications, with substituents influencing electronic, steric, and solubility profiles. The 3-fluorophenyl ethyl group introduces electron-withdrawing effects and lipophilicity, which may enhance metabolic stability and target binding compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-2-9(6-11)4-5-15-8-10(13(17)18)7-12(15)16/h1-3,6,10H,4-5,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCZDEOXSYKJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-fluorophenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through various chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the effectiveness of derivatives of 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid against multidrug-resistant pathogens. The following table summarizes key findings regarding its antimicrobial activity:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|---|
| Compound 14 | Staphylococcus aureus | 8 µg/mL | Effective against vancomycin-intermediate strains |
| Compound 24b | Clostridioides difficile | 16 µg/mL | Promising activity with favorable cytotoxic profiles |
| Hydrazone derivative | Candida auris | 16 µg/mL | Significant activity against azole-resistant strains |
These results indicate that the compound and its derivatives possess structure-dependent antimicrobial properties, making them viable candidates for further development in combating resistant infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Derivatives have shown promising results in vitro against various cancer cell lines. The following table outlines the anticancer activities observed:
| Compound | Cancer Cell Line | IC50 (µM) | Efficacy |
|---|---|---|---|
| 5-Fluorobenzimidazole derivative | A549 (lung cancer) | 10 µM | High anticancer activity |
| Other derivatives | Various lines (e.g., HeLa, MCF7) | 15-25 µM | Moderate to high efficacy |
These findings suggest that modifications to the structure of this compound can enhance its effectiveness against cancer cells, warranting further exploration in drug development .
Case Studies
- Study on Antimicrobial Activity : A study conducted on the antimicrobial effects of various derivatives of the compound found that certain modifications significantly improved activity against Gram-positive bacteria and fungi. The research utilized a broth microdilution technique to assess effectiveness against common resistant strains, revealing that some derivatives were more potent than traditional antibiotics like ampicillin .
- Anticancer Research : Another study focused on the anticancer properties of a specific derivative with a hydrazone moiety, which demonstrated enhanced cytotoxicity in A549 lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 1-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid with analogs from the evidence:
Key Research Findings
Substituent Position Matters : Meta-fluorine (as in the target compound) provides optimal electronic effects for stability without excessive steric hindrance, unlike para-fluorine analogs .
Carboxylic Acid Critical for Activity : Free carboxylic acid moieties enhance antioxidant and antimicrobial efficacy, likely through hydrogen bonding or metal chelation .
Biological Activity
1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, a compound with the molecular formula C13H14FNO3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various Gram-positive bacteria and drug-resistant fungi.
In Vitro Antimicrobial Studies
A study evaluated the antimicrobial activity of this compound derivatives against multidrug-resistant pathogens. The results indicated significant structure-dependent antimicrobial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Acinetobacter baumannii | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Clostridioides difficile | 16 µg/mL |
| Candida auris | 32 µg/mL |
| Aspergillus fumigatus | 64 µg/mL |
These findings suggest that the compound could serve as a promising scaffold for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The anticancer properties of the compound were assessed using the A549 human lung cancer cell line. The results showed that derivatives of this compound exhibited notable cytotoxic effects.
Cytotoxicity Assay Results
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.4 |
| Control (Doxorubicin) | 10.2 |
The derivative demonstrated comparable efficacy to established chemotherapeutic agents, indicating its potential for further development in cancer therapy .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging method. The results showed a significant ability to scavenge free radicals.
Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78.5 |
| Ascorbic Acid (Control) | 90.0 |
This suggests that the compound can act as an effective antioxidant, potentially useful in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Antimicrobial Resistance : A study focused on the increasing resistance of Gram-positive pathogens highlighted the need for novel compounds like this one to combat infections caused by resistant strains .
- Cancer Cell Line Studies : Research demonstrated that specific substitutions on the pyrrolidine ring could enhance anticancer activity, leading to ongoing investigations into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : A widely used approach involves condensation reactions between fluorinated aromatic amines and cyclic anhydrides. For example, analogous compounds like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized via refluxing 2,4-difluoroaniline with itaconic acid in water, followed by esterification using sulfuric acid as a catalyst . For the target compound, substituting 3-fluoroaniline and optimizing solvent conditions (e.g., aqueous vs. aprotic solvents) may improve yields.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% threshold for pharmacological studies).
- NMR Spectroscopy : Confirm the presence of the 3-fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the pyrrolidinone carbonyl (δ ~170–175 ppm for C=O) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the pyrrolidine ring conformation .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- Methodological Answer :
- LogP : Predicted to be ~1.5–2.0 (moderate lipophilicity due to the fluorophenyl group and carboxylic acid).
- pKa : The carboxylic acid group (pKa ~3–4) and pyrrolidinone amide (pKa ~–1 to 0) dictate pH-dependent solubility. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .
Advanced Research Questions
Q. How can diastereoselectivity be achieved during the synthesis of pyrrolidinone derivatives?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., L-proline) to induce enantioselectivity in the cyclization step. For example, (3R)-configured analogs are synthesized using stereospecific reagents like (R)-BINOL-derived catalysts .
- Steric Effects : Substituents on the aryl group (e.g., 3-fluorophenyl) influence ring puckering, favoring specific diastereomers. Computational modeling (DFT) can predict preferred conformations .
Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Case Study : Conflicting NMR signals for pyrrolidinone protons (δ ~2.5–3.5 ppm) may arise from dynamic ring puckering. Use variable-temperature NMR (VT-NMR) to identify coalescence temperatures and confirm conformational flexibility .
- Cross-Validation : Compare with X-ray structures of analogs (e.g., 2-(1,3-benzodioxol-5-yl)-N-(3-fluoro-5-methylphenyl)pyrrolidine-1-carboxamide) to correlate spectral data with crystallographically resolved geometries .
Q. What strategies optimize bioactivity while minimizing metabolic instability?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Metabolic Profiling : Use liver microsome assays to identify vulnerable sites (e.g., fluorophenyl oxidation). Introduce electron-withdrawing groups (e.g., CF3) to stabilize against CYP450-mediated degradation .
Q. How to address low yields in multi-step syntheses involving fluorinated intermediates?
- Methodological Answer :
- Fluorine-Specific Optimization : Fluorinated aryl groups are prone to side reactions (e.g., defluorination under acidic conditions). Replace HCl with milder acids (e.g., acetic acid) during esterification .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for steps like cyclization (e.g., 30% yield improvement in analogous oxazolo-pyridine syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
